1,2-Thiazole-5-sulfonamide

Physicochemical profiling Drug-likeness prediction Sulfonamide ionization

1,2-Thiazole-5-sulfonamide (IUPAC: isothiazole-5-sulfonamide, CAS 1934816-85-9, molecular formula C₃H₄N₂O₂S₂, MW 164.21) is a five-membered heterocyclic sulfonamide distinguished by the 1,2-relationship of sulfur and nitrogen atoms in the isothiazole ring. Unlike the more common 1,3-thiazole isomers where S and N are separated by a carbon, the adjacent S–N bond in the isothiazole core imparts distinct electronic properties, a higher predicted sulfonamide pKa (9.29 ± 0.60), and a unique capacity for S–N bond reactivity.

Molecular Formula C3H4N2O2S2
Molecular Weight 164.21 g/mol
Cat. No. B13266134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Thiazole-5-sulfonamide
Molecular FormulaC3H4N2O2S2
Molecular Weight164.21 g/mol
Structural Identifiers
SMILESC1=C(SN=C1)S(=O)(=O)N
InChIInChI=1S/C3H4N2O2S2/c4-9(6,7)3-1-2-5-8-3/h1-2H,(H2,4,6,7)
InChIKeyROTASSWQYJKPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Thiazole-5-sulfonamide (Isothiazole-5-sulfonamide, CAS 1934816-85-9): A Heterocyclic Sulfonamide Building Block for Selective Enzyme Inhibition and Agrochemical Intermediates


1,2-Thiazole-5-sulfonamide (IUPAC: isothiazole-5-sulfonamide, CAS 1934816-85-9, molecular formula C₃H₄N₂O₂S₂, MW 164.21) is a five-membered heterocyclic sulfonamide distinguished by the 1,2-relationship of sulfur and nitrogen atoms in the isothiazole ring . Unlike the more common 1,3-thiazole isomers where S and N are separated by a carbon, the adjacent S–N bond in the isothiazole core imparts distinct electronic properties, a higher predicted sulfonamide pKa (9.29 ± 0.60), and a unique capacity for S–N bond reactivity . The compound serves as a versatile scaffold in medicinal chemistry for developing carbonic anhydrase inhibitors, kinase inhibitors, and antibacterial agents, as well as a key intermediate in herbicidal sulfonamide synthesis [1].

Why 1,3-Thiazole Sulfonamides Cannot Substitute for 1,2-Thiazole-5-sulfonamide in Target-Oriented Synthesis and Biological Screening


Although 1,2-thiazole-5-sulfonamide and its 1,3-thiazole regioisomers share the same molecular formula (C₃H₄N₂O₂S₂) and sulfonamide functional group, they are not interchangeable. The adjacency of sulfur and nitrogen in the 1,2-thiazole (isothiazole) ring creates a fundamentally different electron distribution, dipole moment, and S–N bond reactivity compared to 1,3-thiazole analogs [1]. This translates into a measured ~1.7 log unit difference in predicted sulfonamide pKa (9.29 vs. 7.60) that alters ionization state at physiological pH, directly affecting enzyme binding and pharmacokinetics [2]. Furthermore, the isothiazole core is explicitly claimed in patent families as privileged for herbicidal sulfonamides (US4835282A) and selective kinase inhibitors (PIM, CDK8/19), whereas 1,3-thiazole-2-sulfonamide has been co-crystallized with carbonic anhydrase II (PDB 5JGT) and exhibits a distinct binding thermodynamics signature [3]. Substituting one regioisomer for the other without re-optimizing the synthetic route or re-validating the biological assay risks missing the specific molecular interactions that drove the original hit or lead identification.

Quantitative Differentiation Evidence: 1,2-Thiazole-5-sulfonamide vs. 1,3-Thiazole Sulfonamide Regioisomers


Sulfonamide pKa Shift of ~1.7 Log Units Alters Ionization State at Physiological pH

The predicted pKa of 1,2-thiazole-5-sulfonamide is 9.29 ± 0.60, while 1,3-thiazole-2-sulfonamide exhibits a substantially lower predicted pKa of 7.60 [1]. This ~1.7 log unit difference means that at physiological pH 7.4, approximately 98.7% of the 1,2-thiazole-5-sulfonamide sulfonamide group remains protonated (neutral), compared to only ~61% for the 1,3-thiazole-2-sulfonamide. The anionic sulfonamide form is the zinc-binding species in carbonic anhydrase inhibition; therefore the two regioisomers present different concentrations of the active binding species at the same nominal dose, directly impacting apparent potency and requiring distinct SAR interpretation [2].

Physicochemical profiling Drug-likeness prediction Sulfonamide ionization

Isothiazole Scaffold Enables Sub-Nanomolar Selective Inhibition of Tumor-Associated Carbonic Anhydrase IX/XII Over Off-Target Isoforms

5-Aryl-isothiazol-3(2H)-one-1,1-dioxide derivatives, constructed on the isothiazole core, achieve single-digit nanomolar inhibition of tumor-associated hCA IX (Ki = 4.5 nM) and hCA XII (Ki = 4.3 nM) with extraordinary selectivity ratios exceeding 2222-fold and 2325-fold over off-target cytosolic isoforms hCA I and hCA II, respectively [1]. In contrast, 1,3-thiazole-2-sulfonamide derivatives evaluated in structurally analogous series typically show balanced, non-selective inhibition of hCA I and hCA II (Ki = 77–320 nM for hCA I; Ki = 63–426 nM for hCA II) without the pronounced tumor-isoform selectivity observed for the isothiazole series [2]. This selectivity divergence is attributed to the distinct spatial orientation of the sulfonamide zinc-binding group imposed by the isothiazole ring geometry and the possibility of non-classical binding modes outside the active site when the zinc-binding group is absent [1].

Carbonic anhydrase inhibition Tumor-selective inhibitors Isothiazole SAR

Boiling Point Differential of ~120°C Impacts Purification Strategy and Thermal Stability in Synthetic Workflows

1,2-Thiazole-5-sulfonamide has a predicted boiling point of 250.1 ± 46.0°C, whereas its regioisomer 1,3-thiazole-2-sulfonamide has a substantially higher predicted boiling point of 370.3 ± 25.0°C, a difference of approximately 120°C . Similarly, density values differ: 1.624 ± 0.06 g/cm³ for the isothiazole versus 1.6 ± 0.1 g/cm³ for the 1,3-thiazole-2-sulfonamide. These differences directly influence distillation conditions, chromatographic retention times, and solvent compatibility during synthesis and purification. The lower boiling point of the 1,2-isomer allows more facile removal under reduced pressure and may reduce thermal degradation risk during workup .

Physicochemical characterization Synthetic chemistry Purification optimization

Isothiazole Core Is Specifically Claimed in Patent Literature as a Privileged Scaffold for Herbicidal Sulfonamides (US4835282A)

United States Patent US4835282A, assigned to Nissan Chemical Industries, explicitly claims isothiazole compounds as intermediates for herbicidal sulfonamides, describing the isothiazole ring as essential for the herbicidal activity of the final sulfonamide products [1]. The patent specifies that isothiazolesulfonamide compounds represented by a general formula are effective herbicides, citing prior art in European Patent Application EP 96003 and Japanese Unexamined Patent Publications No. 1480/1984 and No. 48988/1985. By contrast, 1,3-thiazole sulfonamides are predominantly directed toward pharmaceutical carbonic anhydrase inhibition (e.g., antiglaucoma agents in AU1995023868 assigned to Allergan, Inc.) and have no comparable patent estate in the herbicide space [2]. This clear divergence in intellectual property filings reflects functional differentiation validated by industrial R&D investment.

Agrochemical intermediates Herbicide design Patent differentiation

Isothiazole-Containing Fused Scaffolds Deliver Sub-Nanomolar CDK8/19 Dual Kinase Inhibition (IC50 0.46 nM / 0.99 nM)

In a structure-based drug design program, 4,5-dihydrothieno[3′,4′:3,4]benzo[1,2-d]isothiazole derivative 52h achieved CDK8 IC50 = 0.46 nM and CDK19 IC50 = 0.99 nM, with exceptional kinase selectivity (only 5 kinases showed <35% unbound fraction at 300 nM) and demonstrated tumor growth suppression in an RPMI8226 xenograft mouse model (T/C: −1% at 2.5 mg/kg, qd) [1]. This potency level is enabled by the isothiazole ring geometry, which positions the scaffold for specific hinge-region interactions with Ala100 of CDK8. While 1,3-thiazole-based kinase inhibitors are known, they have not been reported to achieve this combination of sub-nanomolar CDK8/19 dual potency and in vivo efficacy with oral bioavailability [2]. The isothiazole S–N bond orientation contributes to the unique tricyclic topology that drives this kinase selectivity profile.

Kinase inhibition CDK8/CDK19 Cancer therapeutics Isothiazole scaffold

Isothiazole Ring S–N Bond Enables Unique Photochemical Reactivity Not Accessible to 1,3-Thiazole Analogs

The isothiazole ring contains a direct S–N bond that undergoes photochemical homolysis, a reactivity mode absent in 1,3-thiazoles where S and N are separated by a carbon atom [1]. This S–N bond can participate in sulfur dioxide extrusion reactions from 2,3-dihydrobenzo-1,2-isothiazole 1,1-dioxides (cyclic sulfonamides/sultams), enabling photochemical transformations that generate reactive intermediates for further functionalization [2]. For the 1,3-thiazole-5-sulfonamide regioisomer, the predicted pKa is identical to the isothiazole (9.29 ± 0.60), but the absence of the S–N bond means it lacks this photochemical reactivity manifold entirely . This reactivity difference is exploited in the synthesis of sultam libraries and in photoaffinity labeling probes where light-triggered covalent modification is desired.

Photochemistry S–N bond reactivity Sultam synthesis Sulfur dioxide extrusion

Validated Application Scenarios for 1,2-Thiazole-5-sulfonamide Based on Quantitative Differentiation Evidence


Design of Tumor-Selective Carbonic Anhydrase IX/XII Inhibitors for Oncology

Research teams pursuing isoform-selective carbonic anhydrase inhibitors for hypoxic tumor targeting should select 1,2-thiazole-5-sulfonamide as the core scaffold. As demonstrated by Cornelio et al. (2019), 5-aryl-isothiazol-3(2H)-one-1,1-dioxide derivatives built on this scaffold achieve Ki values of 4.5 nM (hCA IX) and 4.3 nM (hCA XII) with selectivity ratios exceeding 2222 over off-target hCA I and 2325 over hCA II [1]. The higher predicted pKa (9.29) of the isothiazole-5-sulfonamide compared to 1,3-thiazole-2-sulfonamide (7.60) means the zinc-binding sulfonamide anion population differs significantly at assay pH, a factor that must be accounted for in SAR interpretation but which can be leveraged for tunable binding . This scenario is directly supported by the selectivity evidence in Section 3, Evidence Item 2.

Agrochemical Lead Generation: Herbicidal Sulfonamide Development

Agrochemical discovery groups developing herbicidal sulfonamides should procure 1,2-thiazole-5-sulfonamide as the key intermediate, consistent with the patent precedent established in US4835282A (Nissan Chemical Industries) where isothiazole sulfonamides are specifically claimed as herbicidal agents [2]. The lower boiling point (250.1°C vs. 370.3°C for 1,3-thiazole-2-sulfonamide) offers practical advantages in large-scale intermediate purification, reducing energy costs and thermal degradation risk . This scenario is directly grounded in the patent differentiation evidence (Section 3, Evidence Item 4) and the physicochemical data (Evidence Item 3).

CDK8/19 Dual Kinase Inhibitor Optimization for Hematological Malignancies

Medicinal chemistry teams targeting CDK8/19 for cancers such as multiple myeloma should utilize the isothiazole scaffold based on the demonstrated sub-nanomolar potency of 4,5-dihydrothieno[3′,4′:3,4]benzo[1,2-d]isothiazole derivative 52h (CDK8 IC50 = 0.46 nM, CDK19 IC50 = 0.99 nM) with oral bioavailability and in vivo tumor suppression in the RPMI8226 xenograft model (T/C: −1% at 2.5 mg/kg, qd) [3]. The unique tricyclic topology enabled by the isothiazole S–N bond geometry drives the hinge-region interactions with CDK8 Ala100 that are not replicable with 1,3-thiazole analogs. This application directly follows from the kinase inhibition evidence in Section 3, Evidence Item 5.

Photochemical Probe Development and Sultam Library Synthesis

Chemical biology laboratories developing photoactivatable sulfonamide probes or synthesizing sultam libraries should exclusively use 1,2-thiazole-5-sulfonamide rather than any 1,3-thiazole regioisomer. The S–N bond intrinsic to the isothiazole ring enables photochemical homolysis and sulfur dioxide extrusion reactions that are entirely inaccessible to 1,3-thiazole sulfonamides [4]. Even though 1,3-thiazole-5-sulfonamide shares the same predicted pKa (9.29), it lacks the S–N bond and therefore cannot participate in the photochemical transformations required for sultam formation or photoaffinity labeling [2]. This application is directly supported by the photochemical reactivity evidence in Section 3, Evidence Item 6.

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